tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H25ClN2O2 and a molecular weight of 324.85 g/mol .
Mechanism of Action
Target of Action
A similar compound has been shown to have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . This suggests that the compound may target bacterial cells, specifically their cytoplasmic membranes .
Mode of Action
The mode of action of “tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate” involves the depolarization of the bacterial cytoplasmic membrane . This depolarization suggests a dissipation of the bacterial membrane potential, which could disrupt essential processes within the bacterial cell, leading to its death .
Biochemical Pathways
For instance, it can disrupt the proton motive force, which is essential for ATP synthesis and other energy-dependent processes within the cell .
Result of Action
The result of the action of “this compound” is the death of susceptible and drug-resistant Gram-positive bacteria . This is achieved through the disruption of the bacterial membrane potential, which can lead to the cessation of essential cellular processes and eventually cell death .
Action Environment
For instance, the compound is stored at a temperature between 2-8°C , suggesting that temperature could influence its stability.
Preparation Methods
The synthesis of tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and temperature control . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate can be compared with similar compounds such as:
tert-Butyl piperidin-4-ylcarbamate: This compound has a similar structure but lacks the 4-chlorobenzyl group, which may result in different biological activities.
tert-Butyl 4-(4-chlorobenzyl)amino-1-piperidinecarboxylate: This compound has a similar core structure but differs in the functional groups attached, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFRCMFVMQMNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127761 | |
Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-72-6 | |
Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.